3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including pyrazole, pyrimidine, piperazine, and nitrile groups. Pyrazole is a heterocyclic aromatic organic compound, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms, and is commonly used in the synthesis of pharmaceuticals . The nitrile group consists of a carbon triple-bonded to a nitrogen and is often found in organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole and pyrimidine rings are aromatic and planar. The piperazine ring is flexible and can adopt a chair or boat conformation. The nitrile group is linear .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and reagents used. Generally, pyrazoles can undergo reactions at the 3-position or at the nitrogen atoms . Pyrimidines can undergo electrophilic and nucleophilic substitution reactions . Piperazines can act as bidentate ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds containing pyrazole, pyrimidine, and piperazine rings are solid at room temperature . The presence of the nitrile group could increase the compound’s reactivity .Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, a molecular simulation study of a related compound justified its potent in vitro antipromastigote activity, which was characterized by a desirable fitting pattern in the LmPTR1 pocket (active site) and lower binding free energy .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways leading to their observed pharmacological effects .
Pharmacokinetics
A related compound was found to have very high solubility in saline at ph 7, which could potentially impact its bioavailability .
Result of Action
Related compounds have shown significant antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that the efficacy of similar compounds can be affected by various factors, including the presence of other compounds, ph levels, temperature, and more .
Future Directions
The future research directions could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action. The compound’s structure suggests potential applications in medicinal chemistry, given the biological activity of many pyrazole, pyrimidine, and piperazine derivatives .
properties
IUPAC Name |
3-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9/c1-13-10-14(2)28(25-13)18-11-17(23-15(3)24-18)26-6-8-27(9-7-26)19-16(12-20)21-4-5-22-19/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZSHOMAFIWCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=CN=C4C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.